Lobeline, (+)-

Beschreibung

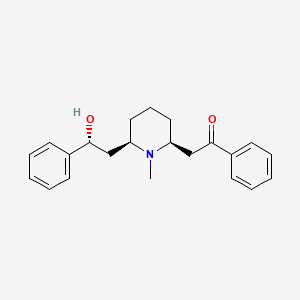

An alkaloid that has actions similar to NICOTINE on nicotinic cholinergic receptors but is less potent. It has been proposed for a variety of therapeutic uses including in respiratory disorders, peripheral vascular disorders, insomnia, and smoking cessation.

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |

|---|---|

CAS-Nummer |

134-65-6 |

Molekularformel |

C22H27NO2 |

Molekulargewicht |

337.5 g/mol |

IUPAC-Name |

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |

InChI-Schlüssel |

MXYUKLILVYORSK-QHAWAJNXSA-N |

Isomerische SMILES |

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |

Kanonische SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to (+)-Lobeline's Natural Sources and Isolation from Lobelia inflata

For Immediate Release

This technical guide provides an in-depth overview of (+)-Lobeline, a piperidine (B6355638) alkaloid of significant interest to the pharmaceutical and scientific communities. We will explore its natural distribution, with a focus on its primary source, Lobelia inflata (Indian Tobacco), and present detailed protocols for its extraction, purification, and analysis. Furthermore, this document elucidates the key signaling pathways modulated by (+)-Lobeline, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution of (+)-Lobeline

(+)-Lobeline is a prominent member of the more than 20 piperidine alkaloids found in plants of the Lobelia genus.[[“]][2] While it is present in various species, including Lobelia tupa (Devil's Tobacco), Lobelia siphilitica (Great Lobelia), and Hippobroma longiflora, its most abundant and commercially viable source is Lobelia inflata.[3] This herbaceous plant, native to eastern North America, concentrates the alkaloid throughout its structure, with the highest concentrations typically found in the seeds.[2][4] The entire dried aerial parts of the plant are commonly used for extraction.[5]

Quantitative Analysis of (+)-Lobeline in Lobelia inflata

The concentration of (+)-Lobeline can vary based on the plant part, cultivation conditions, and processing methods. The following table summarizes quantitative data from various studies.

| Plant Material | Lobeline Concentration | Method of Analysis | Reference(s) |

| L. inflata Whole Plant Extract | 0.95 µg/g | HPLC | [6] |

| L. inflata Tobacco (Dried Leaves) | 17.64 µg/g | HPLC | [6] |

| L. inflata Herb (Mg-treated) | 445 µg/g | Not Specified | [7] |

| L. inflata Capsules (Supplement) | 0.77 µg/g | HPLC | [6] |

| Total Alkaloids in L. inflata Herb | ~4900 µg/g (490 mg/100g) | Not Specified | [7] |

Note: Direct comparison between studies may be limited due to variations in extraction efficiency, analytical standards, and plant material.

Isolation and Purification of (+)-Lobeline from Lobelia inflata

The isolation of (+)-Lobeline from plant material is a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and chromatographic purification.

Experimental Protocol: Extraction and Acid-Base Fractionation

This protocol describes a standard laboratory-scale method for the extraction and initial purification of alkaloids from dried, powdered Lobelia inflata herb.

Materials:

-

Dried, powdered Lobelia inflata aerial parts

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH), concentrated

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH strips

Procedure:

-

Maceration/Soxhlet Extraction:

-

Macerate the dried plant powder in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.[6]

-

Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for approximately 6-8 hours to achieve a more exhaustive extraction.

-

Filter the resulting mixture and collect the methanol extract. Repeat the extraction process on the plant residue 2-3 times to maximize yield.

-

-

Solvent Evaporation:

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic residue.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Re-dissolve the crude residue in 1 M HCl to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic aqueous solution with an immiscible organic solvent like dichloromethane to remove neutral and acidic impurities (e.g., fats, chlorophyll). Discard the organic layer.

-

Basify the aqueous phase to a pH of 10-12 using concentrated ammonium hydroxide or sodium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Perform multiple extractions of the basified aqueous solution with dichloromethane.

-

Combine the organic (dichloromethane) layers, which now contain the crude alkaloid fraction.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude alkaloid extract, enriched in (+)-Lobeline.

-

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobelia. Indian Tobacco. | Henriette's Herbal Homepage [henriettes-herb.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Lobelia inflata · Electric Veg [electricveg.com]

The Unveiling of (+)-Lobeline's Molecular Blueprint: A Technical Guide to its Biosynthesis in Plants

For Immediate Release

A comprehensive examination of the biosynthetic pathway of (+)-lobeline, a piperidine (B6355638) alkaloid of significant interest to researchers and pharmaceutical developers, reveals a multi-step enzymatic process originating from the amino acids L-lysine and L-phenylalanine. This guide provides an in-depth look at the core biochemical transformations, offering a technical resource for scientists engaged in natural product synthesis and drug development.

The biosynthesis of the characteristic piperidine ring of lobeline (B1674988) commences with the decarboxylation of L-lysine to form cadaverine (B124047).[1][2][3] This initial step is catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, lysine (B10760008) decarboxylase (LDC). Following its formation, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO), yielding 5-aminopentanal.[1] This intermediate spontaneously cyclizes to form the key Schiff base, Δ1-piperideine, which serves as the foundational scaffold for the piperidine ring.[1]

Concurrently, the two C6-C2 side chains of the lobeline molecule are derived from the aromatic amino acid L-phenylalanine through the phenylpropanoid pathway.[4] While the precise enzymatic steps for the formation of the benzoylacetyl-CoA precursor are not fully elucidated, the pathway is understood to involve the formation of benzoyl-CoA.[5][6][7]

The central assembly of the lobeline backbone is proposed to occur through the condensation of two molecules of a phenylalanine-derived precursor with Δ1-piperideine. This complex series of reactions leads to the formation of the symmetrical intermediate, lobelanine (B1196011).[8] Tracer studies have confirmed that lobelanine is a key precursor in the biosynthesis of lobeline.[8]

The final step in the pathway is the stereospecific reduction of one of the carbonyl groups of lobelanine to a hydroxyl group, yielding (+)-lobeline. While the specific enzyme responsible for this conversion, likely a reductase, has not yet been fully characterized in Lobelia inflata, the transformation of lobelanine to lobelanidine (B1674987) (the di-reduced form of lobelanine) and subsequently to lobeline has been demonstrated chemically.[9]

Quantitative Data

Currently, there is a notable absence of comprehensive quantitative data in the scientific literature regarding the enzyme kinetics and in vivo metabolite concentrations for the (+)-lobeline biosynthetic pathway. The table below has been structured to accommodate future findings in this area.

| Enzyme | Substrate(s) | Product(s) | K_m (mM) | k_cat (s⁻¹) | V_max (µmol/mg·s) | Optimal pH | Optimal Temperature (°C) |

| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine, CO₂ | Data not available | Data not available | Data not available | Data not available | Data not available |

| Copper Amine Oxidase (CuAO) | Cadaverine, O₂, H₂O | 5-Aminopentanal, NH₃, H₂O₂ | Data not available | Data not available | Data not available | Data not available | Data not available |

| Condensation Enzymes | Δ1-Piperideine, Phenylalanine derivative | Lobelanine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Lobelanine Reductase | Lobelanine, NADPH/NADH | (+)-Lobeline, NADP⁺/NAD⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the elucidation of the (+)-lobeline biosynthetic pathway are not extensively documented in single sources. However, this guide synthesizes general methodologies employed in the study of alkaloid biosynthesis that are directly applicable.

Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation

This protocol is fundamental for confirming the metabolic precursors of a natural product.

Objective: To verify the incorporation of ¹⁴C-labeled L-lysine and L-phenylalanine into the lobeline molecule in Lobelia inflata plants.

Materials:

-

Lobelia inflata plants

-

[U-¹⁴C]L-lysine and [U-¹⁴C]L-phenylalanine (radio-labeled precursors)

-

Sterile water or appropriate buffer for injection

-

Syringes for injection

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvents (e.g., methanol (B129727), chloroform)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

-

Scintillation counter

Methodology:

-

Precursor Administration: Prepare sterile solutions of [U-¹⁴C]L-lysine and [U-¹⁴C]L-phenylalanine. Administer the labeled precursors to mature Lobelia inflata plants, typically through stem injection or by feeding to the root system.

-

Incubation: Allow the plants to metabolize the labeled precursors for a defined period (e.g., 24-72 hours) under controlled growth conditions.

-

Harvesting and Extraction: Harvest the plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle. Extract the alkaloids using an appropriate solvent system, such as methanol or a chloroform-methanol mixture.

-

Purification and Analysis:

-

Perform a preliminary separation of the crude extract using thin-layer chromatography (TLC). Visualize the alkaloid spots under UV light or with a suitable staining reagent.

-

Scrape the spots corresponding to lobeline and other alkaloids of interest and quantify the radioactivity using a scintillation counter.

-

For more precise quantification and separation, subject the crude extract to HPLC analysis coupled with a radioactivity detector.

-

-

Data Interpretation: The detection of radioactivity in the lobeline fraction confirms the incorporation of the labeled precursor into the alkaloid. The efficiency of incorporation can be calculated as the percentage of the total radioactivity administered that is recovered in the lobeline molecule.

Protocol 2: Enzyme Assay for Lysine Decarboxylase (LDC) Activity

This protocol provides a method to measure the activity of the first committed enzyme in the pathway.

Objective: To determine the LDC activity in protein extracts from Lobelia inflata.

Materials:

-

Lobelia inflata plant tissue

-

Extraction buffer (e.g., phosphate buffer, pH 7.5, containing protease inhibitors and PVPP)

-

L-lysine (substrate)

-

Pyridoxal phosphate (PLP) (cofactor)

-

Assay buffer (e.g., phosphate buffer, pH 6.0-7.0)

-

Method for detecting cadaverine (e.g., HPLC with derivatization, or a colorimetric assay)

-

Bradford reagent for protein quantification

Methodology:

-

Protein Extraction: Homogenize fresh or frozen Lobelia inflata tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay or a similar method.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the assay buffer, a saturating concentration of L-lysine, and PLP.

-

Initiate the reaction by adding a known amount of the crude protein extract to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specific time.

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

-

Product Quantification: Quantify the amount of cadaverine produced using a pre-established method. For HPLC, this may involve derivatization of cadaverine with a fluorescent tag followed by separation and detection.

-

Calculation of Enzyme Activity: Express the LDC activity as the amount of cadaverine produced per unit of time per milligram of protein (e.g., nmol/min/mg protein).

Visualizations

Figure 1. Proposed biosynthetic pathway of (+)-lobeline from L-lysine and L-phenylalanine.

Figure 2. Experimental workflow for isotopic labeling studies.

References

- 1. benchchem.com [benchchem.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biosynthesis of Lobelia alkaloids. Part II. The role of lobelanine in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Complex Pharmacological Profile of (+)-Lobeline at Nicotinic Acetylcholine Receptors: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lobeline, a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, has a long history of investigation for its potential therapeutic applications, most notably in smoking cessation.[1][2] Its mechanism of action is complex, primarily centered on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), where it exhibits a unique pharmacological profile.[[“]][[“]] This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Lobeline as an nAChR ligand, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream signaling effects. Beyond its effects on nAChRs, this document also explores Lobeline's interactions with other crucial molecular targets, such as the vesicular monoamine transporter 2 (VMAT2), which contribute significantly to its overall pharmacological effects.[[“]][[“]][5]

Quantitative Pharmacological Data

The interaction of (+)-Lobeline with various nAChR subtypes and other relevant targets has been quantified through numerous studies. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) values reported in the literature.

Table 1: Binding Affinity of (+)-Lobeline for Nicotinic Acetylcholine Receptors

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2* | [3H]Nicotine | Rat Brain | 4.4 | [6] |

| α4β2 | [3H]Cytisine | Rat Brain | 1.4 - 2 | [7] |

| Neuronal nAChRs | [3H]Nicotine | Rat Brain | 4 | [8] |

| α7 | - | - | > 10,000 | [7] |

Note: The α4β2 notation indicates the predominant high-affinity nicotine (B1678760) binding site in the brain.*

Table 2: Functional Activity of (+)-Lobeline at nAChRs and Other Targets

| Target | Assay Type | Measurement | Value (µM) | Reference |

| α3β2* nAChRs | Antagonist Activity | Potent Antagonist | - | [9] |

| α4β2* nAChRs | Antagonist Activity | Potent Antagonist | - | [9] |

| VMAT2 | [3H]Dihydrotetrabenazine Binding | IC50 | 0.90 | [5] |

| VMAT2 | [3H]Dopamine Uptake | IC50 | 0.88 | [1][2][5] |

| Dopamine (B1211576) Transporter (DAT) | [3H]Dopamine Uptake | IC50 | 80 | [1][2][5] |

Experimental Protocols

The characterization of (+)-Lobeline's pharmacological profile relies on standardized in vitro and ex vivo experimental procedures. Below are detailed methodologies for key assays used to determine its binding affinity and functional activity.

Radioligand Binding Assay for nAChR Affinity

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.[10][11]

Objective: To determine the inhibition constant (Ki) of (+)-Lobeline for a specific nAChR subtype (e.g., α4β2) using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue homogenates (e.g., rat striatum) known to be rich in the target receptor.[10]

-

Radioligand: A high-affinity, radiolabeled nAChR ligand such as [3H]Nicotine or [3H]Cytisine. The concentration used should be at or below its dissociation constant (Kd) for the receptor.[10][11]

-

Test Compound: (+)-Lobeline hydrochloride dissolved in an appropriate buffer.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Non-specific Ligand: A high concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine) to determine non-specific binding.[10]

-

Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).[10][12]

-

Assay Setup: In a 96-well plate, set up the following in triplicate for a range of (+)-Lobeline concentrations (e.g., 10-10 M to 10-4 M):[10]

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of (+)-Lobeline.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific unlabeled ligand.[10]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[12]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the (+)-Lobeline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Activity

Patch-clamp electrophysiology is the gold standard for directly measuring the functional effects of a compound on ion channels like nAChRs.[13][14][15]

Objective: To determine if (+)-Lobeline acts as an agonist or antagonist at a specific nAChR subtype and to quantify its potency.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or Xenopus oocytes) expressing the nAChR subtype of interest.[6][13]

-

Patch Pipettes: Borosilicate glass micropipettes pulled to a resistance of 4-8 MΩ.[15]

-

Internal Pipette Solution: Contains ions mimicking the intracellular environment (e.g., in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose).[15]

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): Mimics the extracellular environment and contains the nAChR agonist (e.g., acetylcholine).

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Microscope.

Procedure:

-

Cell Preparation: Plate the cells expressing the nAChR of interest onto coverslips for recording.

-

Pipette Preparation: Fill the patch pipette with the internal solution.[16]

-

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[16]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[15][16]

-

Recording:

-

Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential (e.g., -60 to -70 mV).[15]

-

Agonist Application: To test for antagonist activity, apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current. Then, co-apply the agonist with varying concentrations of (+)-Lobeline to observe any inhibition of the agonist-induced current.

-

Direct Application: To test for agonist activity, apply (+)-Lobeline alone and observe if it elicits an inward current.

-

-

Data Analysis: Measure the peak amplitude of the inward currents in response to agonist application in the absence and presence of (+)-Lobeline. Plot the percentage of inhibition against the logarithm of the (+)-Lobeline concentration to determine the IC50 for antagonist activity. For agonist activity, plot the current amplitude against the logarithm of the (+)-Lobeline concentration to determine the EC50.

Signaling Pathways and Mechanisms of Action

The interaction of (+)-Lobeline with nAChRs initiates a cascade of intracellular events. Furthermore, its effects on other targets, particularly VMAT2, are crucial to its overall pharmacological profile, especially concerning its influence on dopamine neurotransmission.

nAChR-Mediated Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+.[10] This influx depolarizes the cell membrane, triggering downstream signaling cascades.[10] Key pathways activated by nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are involved in cell survival and neuroprotection.[17][18]

nAChR-mediated intracellular signaling cascade.

Mechanism of Action of (+)-Lobeline at the Synapse

(+)-Lobeline's primary mechanism of action involves a dual interaction with both presynaptic nAChRs and VMAT2. It acts as an antagonist at α4β2* and α3β2* nAChRs, thereby inhibiting nicotine-evoked dopamine release.[9] Concurrently, it potently inhibits VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[1][5] This inhibition of VMAT2 leads to an increase in cytosolic dopamine, which can then be metabolized or, under certain conditions, released in a non-vesicular manner.[1][19] This complex interplay ultimately modulates dopaminergic neurotransmission, which is a key factor in its potential as a smoking cessation aid.[9][19]

Dual mechanism of (+)-Lobeline on dopamine neurotransmission.

Experimental Workflow for Characterizing nAChR Ligands

The comprehensive pharmacological characterization of a novel nAChR ligand like (+)-Lobeline follows a structured workflow, progressing from initial binding studies to functional and in vivo assessments.

Workflow for pharmacological profiling of an nAChR ligand.

Conclusion

(+)-Lobeline presents a multifaceted pharmacological profile, acting as a high-affinity ligand for α4β2* nAChRs while exhibiting low affinity for α7 subtypes.[6][7] Its functional activity is predominantly that of an antagonist at neuronal nAChRs.[9][20] A critical component of its mechanism is the potent inhibition of VMAT2, which significantly impacts dopamine storage and release, distinguishing it from classic nAChR agonists like nicotine.[1][5] This dual action on both nAChRs and monoamine transporters underscores the complexity of its effects on the central nervous system and provides a rationale for its continued investigation as a potential therapeutic agent for substance use disorders and other neurological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the study and development of nAChR-targeting compounds.

References

- 1. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of (+)-Lobeline on Vesicular Monoamine Transporter 2 (VMAT2): A Technical Guide

Abstract

(+)-Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of substance use disorders. A key molecular target of lobeline (B1674988) is the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for packaging monoamine neurotransmitters into synaptic vesicles. This technical guide provides an in-depth examination of the mechanism of action of (+)-lobeline on VMAT2, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoaminergic systems and the development of novel therapeutics.

Introduction to VMAT2 and (+)-Lobeline

Vesicular monoamine transporter 2 (VMAT2) is a presynaptic protein that actively transports monoamines, such as dopamine (B1211576), norepinephrine, serotonin (B10506), and histamine, from the neuronal cytoplasm into synaptic vesicles. This process is crucial for the storage and subsequent exocytotic release of these neurotransmitters. By sequestering monoamines into vesicles, VMAT2 plays a vital role in regulating neurotransmitter homeostasis and protecting neurons from the cytotoxic effects of cytosolic dopamine.[1][2]

(+)-Lobeline is a piperidine (B6355638) alkaloid that interacts with multiple neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and the dopamine transporter (DAT).[3][4] However, its interaction with VMAT2 is a primary mechanism underlying its ability to modulate the effects of psychostimulants.[4][5] Lobeline has been shown to inhibit the rewarding effects of substances like methamphetamine by altering synaptic dopamine concentrations through its action on VMAT2.[1][5]

Quantitative Pharmacological Data

The interaction of (+)-lobeline and its analogs with VMAT2 and the dopamine transporter (DAT) has been quantified in numerous studies. The following tables summarize key binding affinity (Kᵢ) and functional potency (IC₅₀) values to provide a comparative overview.

Table 1: Binding Affinity (Kᵢ, µM) of (+)-Lobeline and Analogs at VMAT2 and DAT

| Compound | VMAT2 ([³H]DTBZ Binding) Kᵢ (µM) | DAT ([³H]WIN 35,428 Binding) Kᵢ (µM) | Selectivity (DAT Kᵢ / VMAT2 Kᵢ) | Reference(s) |

| (+)-Lobeline | 2.04 - 5.46 | 28.2 | ~5.2 - 13.8 | [2][3][6] |

| Lobelane | 0.92 - 0.97 | 1.57 | ~1.6 - 1.7 | [2][7] |

| nor-Lobelane | 2.31 | - | - | [5] |

| meso-transdiene (MTD) | 9.88 | 0.58 | 0.06 | [2][6] |

| (-)-trans-transdiene | - | 0.26 | - | [7] |

| Ketoalkene | 1.35 | - | - | [7] |

| 10S/10R-MEPP | - | - | - | [7] |

| 10R-MESP | - | - | - | [7] |

| Lobeline tosylate | - | - | - | [7] |

Note: '-' indicates data not available in the cited sources.

Table 2: Functional Potency (IC₅₀, µM) of (+)-Lobeline and Analogs on VMAT2 and DAT

| Compound | VMAT2 ([³H]DA Uptake) IC₅₀ (µM) | DAT ([³H]DA Uptake) IC₅₀ (µM) | Reference(s) |

| (+)-Lobeline | 0.88 | 80 | [2][5] |

| Lobelane | 0.045 (Kᵢ) | 1.57 (Kᵢ) | [2] |

| nor-Lobelane | 0.044 (Kᵢ) | - | [2] |

Mechanism of Action at VMAT2

(+)-Lobeline exerts its effects on VMAT2 primarily through inhibition of monoamine uptake into synaptic vesicles. The established mechanism involves the following key points:

-

Binding Site: Lobeline interacts with the tetrabenazine (B1681281) (TBZ) binding site on the VMAT2 protein.[4][5] This is a distinct allosteric site from the substrate binding site.[1]

-

Inhibition of Dopamine Uptake: By binding to the TBZ site, lobeline competitively inhibits the uptake of [³H]dopamine into synaptic vesicles.[2] This action leads to an increase in cytosolic dopamine levels.

-

Modulation of Dopamine Release: While lobeline itself does not evoke dopamine release through VMAT2, it can attenuate the dopamine-releasing effects of psychostimulants like amphetamine and methamphetamine.[1][5] This is thought to occur by reducing the vesicular pool of dopamine available for release.

-

Increased Dopamine Metabolism: The elevated cytosolic dopamine resulting from VMAT2 inhibition by lobeline is more susceptible to metabolism by monoamine oxidase (MAO), leading to an increase in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of (+)-lobeline with VMAT2.

Radioligand Binding Assay for VMAT2

This assay determines the binding affinity (Kᵢ) of a compound for VMAT2 by measuring its ability to compete with a radiolabeled ligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ).

Materials:

-

Rat striatal tissue or cells expressing recombinant VMAT2.

-

[³H]dihydrotetrabenazine ([³H]DTBZ).

-

Unlabeled tetrabenazine (for determining non-specific binding).

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation (50-120 µg protein), 50 µL of [³H]DTBZ (final concentration ~2-3 nM), and 150 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]DTBZ, and 50 µL of unlabeled tetrabenazine (final concentration 10 µM), and 100 µL of Assay Buffer.

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]DTBZ, and 50 µL of varying concentrations of (+)-lobeline (e.g., 10⁻¹¹ M to 10⁻⁵ M), and Assay Buffer to a final volume of 250 µL.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold Wash Buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (+)-lobeline to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled monoamine, such as [³H]dopamine, into synaptic vesicles.

Materials:

-

Crude synaptic vesicle preparation from rat striatum (as prepared in the binding assay).

-

[³H]dopamine.

-

Uptake Buffer: 100 mM potassium tartrate, 25 mM HEPES, 0.1 mM EDTA, 0.05 mM EGTA, 1.7 mM ascorbate, pH 7.4.

-

Tetrabenazine (for defining specific uptake).

-

Ice-cold Assay Buffer (for termination).

-

Glass fiber filters and filtration apparatus.

-

Scintillation vials and cocktail.

-

Scintillation counter.

Procedure:

-

Vesicle Preparation: Prepare synaptic vesicles as described in the radioligand binding assay protocol.

-

Uptake Reaction:

-

In microcentrifuge tubes, pre-incubate 300 µL of the vesicle preparation with varying concentrations of (+)-lobeline for 10 minutes at 30°C.

-

To define specific uptake, include a set of tubes with 10 µM tetrabenazine.

-

Initiate the uptake by adding a mixture of unlabeled dopamine and [³H]dopamine (e.g., 1 µM final dopamine concentration with a 2% tracer of [³H]dopamine).

-

Incubate for 5 minutes at 30°C.

-

-

Termination and Filtration:

-

Terminate the reaction by adding 5 mL of ice-cold Assay Buffer.

-

Rapidly filter the contents through glass fiber filters.

-

Wash the filters with ice-cold Assay Buffer.

-

-

Counting and Analysis:

-

Dry the filters, add scintillation cocktail, and measure radioactivity.

-

Calculate the specific uptake by subtracting the counts in the presence of tetrabenazine.

-

Determine the IC₅₀ value for the inhibition of [³H]dopamine uptake by (+)-lobeline.

-

Conclusion

(+)-Lobeline modulates the function of VMAT2 by binding to the tetrabenazine site and competitively inhibiting the uptake of monoamines into synaptic vesicles. This action disrupts dopamine storage, leading to increased cytosolic dopamine and subsequent metabolism. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the pharmacology of lobeline and its analogs at VMAT2. A thorough understanding of this mechanism is crucial for the rational design and development of novel therapeutics targeting the vesicular monoamine transport system for the treatment of substance use disorders and other neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Lobeline effects on dopamine and serotonin reuptake

An In-depth Technical Guide on the Effects of (+)-Lobeline on Dopamine (B1211576) and Serotonin (B10506) Reuptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lobeline, a natural alkaloid derived from the plant Lobelia inflata, has garnered significant scientific interest for its complex pharmacological profile and potential therapeutic applications, particularly in the context of substance use disorders. This document provides a comprehensive technical overview of the effects of (+)-lobeline on dopamine and serotonin reuptake mechanisms. It consolidates quantitative binding and functional data, details the experimental protocols used to ascertain these effects, and provides visual representations of the underlying molecular pathways and experimental workflows. The primary mechanism of action involves the modulation of the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), with a lesser direct effect on the serotonin transporter (SERT).

Introduction

Dopamine (DA) and serotonin (5-HT) are crucial neurotransmitters involved in regulating mood, reward, and motivation. Their synaptic concentrations are tightly controlled by plasma membrane transporters, namely the dopamine transporter (DAT) and the serotonin transporter (SERT), which mediate their reuptake from the synaptic cleft back into the presynaptic neuron. Dysregulation of these transport systems is implicated in various neuropsychiatric disorders, making them key targets for pharmacotherapy. (+)-Lobeline has emerged as a multifaceted molecule that interacts with these systems, exhibiting properties that suggest its potential as a treatment for psychostimulant addiction.[1][2] This guide delves into the core interactions of (+)-lobeline with DAT and SERT, providing a detailed examination of its biochemical and functional effects.

Quantitative Pharmacological Data

The interaction of (+)-lobeline with monoamine transporters has been quantified through various in vitro assays, primarily radioligand binding and neurotransmitter uptake inhibition studies. The following tables summarize the key quantitative data, providing inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for (+)-lobeline and its parent compound, lobeline (B1674988), at the dopamine and serotonin transporters, as well as the vesicular monoamine transporter 2 (VMAT2) for mechanistic context.

Table 1: Inhibitory Constants (Kᵢ) of Lobeline at Monoamine Transporters

| Compound | Transporter | Kᵢ (µM) | Species/Tissue | Radioligand | Reference |

| (-)-Lobeline | DAT | 28.2 | Rat Striatum | [³H]WIN 35,428 | [3] |

| (-)-Lobeline | SERT | 46.8 | Rat Brain | [³H]Paroxetine | [3] |

| (-)-Lobeline | VMAT2 | 2.76 | Rat Brain | [³H]Dihydrotetrabenazine | [3] |

| Lobeline | VMAT2 | 2.04 | Rat Whole Brain | [³H]DTBZ | [4] |

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of Lobeline for Monoamine Transporter Function

| Compound | Transporter Function | IC₅₀ (µM) | Species/Tissue | Substrate | Reference |

| Lobeline | DAT ([³H]DA Uptake) | 80 | Rat Striatal Synaptosomes | [³H]Dopamine | [5] |

| Lobeline | VMAT2 ([³H]DA Uptake) | 0.88 | Rat Striatal Vesicles | [³H]Dopamine | [5] |

| Lobeline | VMAT2 ([³H]DA Uptake) | 0.88 | Rat Striatal Synaptic Vesicles | [³H]Dopamine | [4] |

Note: The stereoisomer of lobeline is not always specified in the literature; however, (-)-lobeline is the most commonly studied isomer.

Mechanism of Action

(+)-Lobeline's effect on dopaminergic and serotonergic systems is not limited to direct inhibition of DAT and SERT. A primary mechanism involves its interaction with the vesicular monoamine transporter 2 (VMAT2).[6] VMAT2 is responsible for packaging cytoplasmic dopamine and serotonin into synaptic vesicles for subsequent release. By inhibiting VMAT2, lobeline disrupts the storage of these neurotransmitters, leading to an increase in their cytosolic concentrations.[5] This can, in turn, lead to a non-exocytotic release of dopamine and influence the function of DAT.[7][8]

Interaction with Dopamine Transporter (DAT)

While lobeline demonstrates direct, albeit modest, affinity for DAT, its primary influence on dopamine homeostasis appears to be mediated through VMAT2.[8] Inhibition of VMAT2 by lobeline leads to an increase in cytosolic dopamine. This elevated cytoplasmic dopamine can then be a substrate for reverse transport through DAT, leading to an increase in extracellular dopamine levels independent of neuronal firing.[7] Some studies suggest that at higher concentrations, lobeline may also directly block the efflux of dopamine through DAT.[7]

Interaction with Serotonin Transporter (SERT)

The direct interaction of lobeline with SERT is weaker compared to its effects on the dopaminergic system.[3] While some studies have reported low-micromolar affinity, the functional consequence of this interaction is less pronounced than its effects on dopamine transporters. The primary mechanism for any observed changes in serotonin levels may be secondary to its actions on other systems that modulate serotonergic neurons.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the effects of (+)-lobeline on dopamine and serotonin reuptake.

Radioligand Binding Assay for DAT and SERT Affinity

This protocol outlines the general steps for determining the binding affinity (Kᵢ) of lobeline for DAT and SERT using a competitive binding assay.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of (+)-lobeline for DAT and SERT.

Materials:

-

Rat striatal or whole-brain tissue homogenates (source of DAT and SERT)

-

Radioligands: [³H]WIN 35,428 (for DAT) or [³H]Paroxetine (for SERT)

-

(+)-Lobeline solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding agent (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes containing the transporters. Resuspend the membrane pellet in fresh assay buffer.[9]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (+)-lobeline.

-

Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (+)-lobeline that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the functional inhibition of DAT and SERT by (+)-lobeline.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (+)-lobeline for dopamine and serotonin uptake.

Materials:

-

Synaptosomes prepared from rat striatum or cells expressing DAT or SERT.

-

Radiolabeled neurotransmitters: [³H]Dopamine or [³H]Serotonin.

-

(+)-Lobeline solutions of varying concentrations.

-

Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Selective uptake inhibitors for defining non-specific uptake (e.g., GBR-12909 for DAT, fluoxetine for SERT).

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome/Cell Preparation: Prepare synaptosomes from brain tissue or culture cells expressing the transporter of interest.[10]

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of (+)-lobeline for a short period (e.g., 10-15 minutes) at 37°C.[11]

-

Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.[11]

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer. Alternatively, the reaction can be stopped by adding an excess of a potent uptake inhibitor.

-

Quantification: Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of uptake against the concentration of (+)-lobeline to determine the IC₅₀ value.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Dopamine synthesis, packaging, release, and reuptake at the synapse.

Caption: Proposed mechanism of (+)-lobeline's action on dopamine transporters.

Caption: Generalized workflow for a radioligand binding assay.

Caption: Generalized workflow for a neurotransmitter uptake assay.

Conclusion

(+)-Lobeline exhibits a complex pharmacological profile with significant effects on the dopamine system. Its primary mechanism of action is the inhibition of VMAT2, which leads to a disruption of dopamine storage and subsequent alterations in dopamine release and reuptake. While it has a direct but lower affinity for DAT and an even weaker interaction with SERT, its overall effect on monoaminergic neurotransmission is substantial. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of (+)-lobeline and its analogs. Further research is warranted to fully elucidate the intricate interplay of its various pharmacological actions and to optimize its profile for clinical applications.

References

- 1. Lobeline - Wikipedia [en.wikipedia.org]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of (+)-Lobeline Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lobeline is a natural alkaloid derived from the plant Lobelia inflata. It has garnered significant interest within the scientific community for its complex pharmacological profile and potential therapeutic applications in treating drug addiction and various neurological disorders.[1][2][3] This technical guide provides an in-depth overview of the in-vitro characterization of (+)-Lobeline's binding affinity to its primary molecular targets. The document outlines detailed experimental protocols for receptor binding assays, presents quantitative binding data in a clear, tabular format, and illustrates key signaling pathways and experimental workflows using diagrams.

Molecular Targets of (+)-Lobeline

In-vitro studies have revealed that (+)-Lobeline interacts with several key receptors and transporters in the central nervous system. Its primary targets include:

-

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): (+)-Lobeline exhibits high affinity for various subtypes of nAChRs, acting as a mixed agonist-antagonist.[1] It has a particularly high affinity for the α4β2 subtype.[4][5][6]

-

Vesicular Monoamine Transporter 2 (VMAT2): (+)-Lobeline is a ligand for VMAT2, a transporter responsible for loading monoamines (like dopamine) into synaptic vesicles.[7][8][9][10] This interaction is crucial to its modulation of dopaminergic neurotransmission.[2][3][9]

-

Other Targets: Research has also indicated that lobeline (B1674988) can interact with μ-opioid receptors, the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT), although generally with lower affinity compared to nAChRs and VMAT2.[4]

Quantitative Binding Affinity Data

The binding affinity of (+)-Lobeline for its various targets is typically quantified using inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). The following tables summarize key quantitative data from in-vitro binding assays.

| Receptor/Transporter | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Neuronal nAChRs | [³H]-Nicotine | Rat Brain | 4 | [11][12][13] |

| Neuronal nAChRs | [³H]-Nicotine | Rat Brain | 4.4 | [6] |

| α4β2 nAChR | [³H]-Epibatidine | - | 5 | [14] |

| μ-Opioid Receptor | [³H]-DAMGO | Guinea Pig Brain | 740 | [15] |

| Receptor/Transporter | Assay | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | | μ-Opioid Receptor | Morphine-activated K⁺ current | 1.1 |[15] | | NMDAR | - | 75 |[16] |

Experimental Protocols

The following sections detail the methodologies for key in-vitro experiments used to characterize the receptor binding affinity of (+)-Lobeline.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive radioligand binding assay to determine the binding affinity of (+)-Lobeline for nicotinic acetylcholine receptors.[17][18]

1. Materials and Reagents:

-

Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain regions (e.g., rat brain).[17]

-

Radioligand: A high-affinity nAChR radioligand such as [³H]-Nicotine or [³H]-Epibatidine.[17][18]

-

Unlabeled Ligand: (+)-Lobeline.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[17]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[17]

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[17]

-

Scintillation Cocktail.

-

96-well plates, vacuum filtration manifold, and scintillation counter. [17]

2. Membrane Preparation:

-

Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

-

Homogenize the tissue using a suitable method (e.g., Polytron homogenizer).[17]

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[17]

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[17]

-

Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[17]

3. Assay Procedure:

-

In a 96-well plate, add the following in order: binding buffer, varying concentrations of unlabeled (+)-Lobeline, and the prepared cell membranes.

-

For total binding, add buffer instead of unlabeled ligand. For non-specific binding, add a saturating concentration of a known nAChR ligand (e.g., 10 µM nicotine).[17]

-

Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[17]

-

Terminate the assay by rapid filtration through the glass fiber filters using a vacuum filtration manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Determine the IC₅₀ value, which is the concentration of (+)-Lobeline that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VMAT2 Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of (+)-Lobeline for VMAT2.

1. Materials and Reagents:

-

Synaptic Vesicles: Prepared from rat striatum or other appropriate brain regions.

-

Radioligand: [³H]-Dihydrotetrabenazine ([³H]-DTBZ), a high-affinity VMAT2 ligand.

-

Unlabeled Ligand: (+)-Lobeline.

-

Binding and Wash Buffers.

-

Standard equipment for radioligand binding assays.

2. Synaptic Vesicle Preparation:

-

Homogenize dissected brain tissue in a suitable buffer.

-

Perform differential centrifugation steps to isolate synaptic vesicles.

3. Assay Procedure:

-

The assay is performed similarly to the nAChR binding assay, with synaptic vesicles used as the source of VMAT2.

-

Incubate varying concentrations of (+)-Lobeline with the synaptic vesicles and [³H]-DTBZ.

-

Separate bound from free radioligand by filtration.

-

Quantify radioactivity and perform data analysis as described for the nAChR assay to determine the IC₅₀ and Kᵢ values of (+)-Lobeline for VMAT2.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by (+)-Lobeline and a generalized workflow for in-vitro binding assays.

References

- 1. Lobeline - Wikipedia [en.wikipedia.org]

- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Effects of Lobeline on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]

- 13. scispace.com [scispace.com]

- 14. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling the molecular basis of lobeline's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (+)-Lobeline as a Partial Agonist at Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lobeline is a natural alkaloid derived from the plant Lobelia inflata. It has garnered significant interest within the scientific community for its complex pharmacological profile, particularly its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Classified as a partial agonist, (+)-Lobeline exhibits a dualistic nature, capable of both stimulating and inhibiting nAChR activity depending on the receptor subtype and the presence of other ligands. This unique characteristic positions it as a compelling candidate for therapeutic development, especially in the areas of smoking cessation and substance abuse disorders. This technical guide provides an in-depth exploration of (+)-Lobeline's role as a partial agonist at nAChRs, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development efforts.

Quantitative Analysis of (+)-Lobeline's Interaction with nAChRs

The affinity and functional activity of (+)-Lobeline have been characterized across various nAChR subtypes. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of its binding affinity (Ki), potency (IC50/EC50), and efficacy (Emax).

Table 1: Binding Affinity (Ki) of (+)-Lobeline for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]Nicotine | Rat Brain Membranes | 4.4 | [1] |

| α4β2 | [³H]Cytisine | Human α4β2 Receptors | 4.90 ± 0.30 | [2] |

| α4β2 | Not Specified | Not Specified | 4 | [3][4] |

| α3β2 | Not Specified | Not Specified | Potent Antagonist | [5] |

| α4β4 | [³H]Cytisine | Human α4β4 Receptors | 1.82 ± 0.07 | [2] |

Note: The asterisk () indicates that the exact subunit stoichiometry was not specified in the original study.*

Table 2: Functional Activity (IC50/EC50) of (+)-Lobeline at nAChR Subtypes

| nAChR Subtype | Assay Type | Effect | IC50/EC50 (µM) | Reference |

| α4β2 | Ca²⁺ Influx | Inhibition | 2.58 ± 0.50 | [2] |

| α4β4 | Ca²⁺ Influx | Inhibition | 0.25 ± 0.04 | [2] |

| α4β2* | ⁸⁶Rb⁺ Efflux | Antagonist | IC50 = 0.85 (for ester analog) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the fundamental protocols used to characterize the interaction of (+)-Lobeline with nAChRs.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a ligand (e.g., (+)-Lobeline) for a specific receptor.

Objective: To determine the Ki of (+)-Lobeline for nAChR subtypes.

Materials:

-

Tissue homogenate or cell membranes expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]nicotine, [³H]epibatidine, or [³H]cytisine).[6]

-

Unlabeled (+)-Lobeline.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled (+)-Lobeline.[6]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the (+)-Lobeline concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional effects of a ligand on ion channels expressed in Xenopus oocytes.

Objective: To determine if (+)-Lobeline acts as an agonist, antagonist, or partial agonist at specific nAChR subtypes and to quantify its potency (EC50 or IC50) and efficacy (Emax).

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Microinjection apparatus.

-

TEVC setup (amplifier, electrodes, perfusion system).[7]

-

Recording solution (e.g., ND96).

-

Agonist (e.g., acetylcholine).

-

(+)-Lobeline solution.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.[8]

-

Electrode Preparation: Pull glass capillary tubes to create microelectrodes with a resistance of 0.5-2 MΩ. Fill the electrodes with 3 M KCl.[7]

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.[9]

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a known concentration of the agonist (e.g., acetylcholine) to elicit a current response.

-

Lobeline (B1674988) Application:

-

Agonist activity: Apply varying concentrations of (+)-Lobeline alone to determine if it can elicit a current.

-

Antagonist/Partial Agonist activity: Co-apply varying concentrations of (+)-Lobeline with a fixed concentration of the agonist to determine its effect on the agonist-induced current.

-

-

Data Analysis: Measure the peak current amplitude in response to different concentrations of (+)-Lobeline. For agonist activity, plot the current response against the (+)-Lobeline concentration to determine the EC50 and Emax. For antagonist activity, plot the inhibition of the agonist response against the (+)-Lobeline concentration to determine the IC50.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

Objective: To investigate the effect of (+)-Lobeline on neurotransmitter release (e.g., dopamine) in specific brain regions.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.[10]

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

(+)-Lobeline solution.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.[11]

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region (e.g., nucleus accumbens, striatum). Allow the animal to recover for several days.[12]

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] Collect several baseline dialysate samples to establish a stable neurotransmitter level.

-

Lobeline Administration: Administer (+)-Lobeline systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot the time course of the effect of (+)-Lobeline.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.

Caption: Signaling pathway of (+)-Lobeline at a dopaminergic synapse.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a two-electrode voltage clamp experiment.

Mechanism of Partial Agonism

The partial agonism of (+)-Lobeline at nAChRs is a key aspect of its pharmacological profile. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[13] This can be conceptualized as having an intermediate level of intrinsic efficacy.

At low concentrations of a full agonist, (+)-Lobeline can act as an agonist, stimulating the receptor and producing a physiological effect. However, in the presence of high concentrations of a full agonist, (+)-Lobeline acts as a competitive antagonist, blocking the full agonist from binding and thereby reducing the overall receptor activation.[5] This dual action is thought to be beneficial in therapeutic contexts such as smoking cessation, where it may mimic some of the effects of nicotine to alleviate withdrawal symptoms while also blocking the rewarding effects of nicotine from tobacco smoke.

Furthermore, studies have indicated that (+)-Lobeline's mechanism of action extends beyond direct interaction with nAChRs. It has been shown to interact with the vesicular monoamine transporter 2 (VMAT2), inhibiting the uptake of dopamine into synaptic vesicles.[5] This action can lead to an increase in cytosolic dopamine and potentially alter dopaminergic transmission, contributing to its effects on reward pathways.

Conclusion

(+)-Lobeline's role as a partial agonist at nicotinic receptors is multifaceted, involving direct receptor modulation and interactions with other key components of neurotransmission. Its ability to produce a submaximal response and competitively antagonize full agonists makes it a promising lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of (+)-Lobeline and harness its therapeutic potential. The continued investigation into its interactions with various nAChR subtypes and its downstream signaling effects will be crucial in optimizing its clinical application.

References

- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and Structural Interaction of (-)-Lobeline with human α4β2 and α4β4 Nicotinic Acetylcholine Receptor Subtypes - OAK Open Access Archive [oak.novartis.com]

- 3. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. multichannelsystems.com [multichannelsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Potential of (+)-Lobeline Against Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. This technical guide provides an in-depth analysis of the neuroprotective properties of the natural alkaloid, (+)-Lobeline, against excitotoxicity. We consolidate findings on its primary mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist, and further explore its multifaceted roles involving the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), as well as its inherent antioxidant capabilities. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory. However, its over-activation, particularly of NMDA and AMPA receptors, triggers a cascade of detrimental events including excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, culminating in neuronal death.[1] This phenomenon, termed excitotoxicity, is a common pathological hallmark in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.